Methyl 4-bromo-2-cyano-5-nitrophenylacetate
Overview
Description
Methyl 4-bromo-2-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of phenylacetate, featuring bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-5-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of methyl phenylacetate, followed by nitration and cyano group introduction. The reaction conditions often involve the use of bromine, nitric acid, and cyanide sources under controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are crucial due to the hazardous nature of some reagents involved, such as bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of derivatives like 4-azido-2-cyano-5-nitrophenylacetate.
Reduction: Formation of 4-bromo-2-cyano-5-aminophenylacetate.
Hydrolysis: Formation of 4-bromo-2-cyano-5-nitrophenylacetic acid.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-nitrophenylacetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of functional groups like cyano and nitro can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-cyano-5-nitrobenzoate
- Methyl 4-chloro-2-cyano-5-nitrophenylacetate
- Methyl 4-bromo-2-cyano-5-nitrophenylpropionate
Uniqueness
Methyl 4-bromo-2-cyano-5-nitrophenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The bromine atom provides a site for further functionalization, while the cyano and nitro groups contribute to its biological activity and chemical stability.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-3-9(13(15)16)8(11)2-7(6)5-12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKODFHSPZDGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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